Physicochemical Differentiation of 1-(Cyclohexylmethyl)piperidin-4-amine via Measured Lipophilicity
The target compound exhibits a measured logP value of 2.628 [1], indicating significant lipophilicity. This property is crucial for predicting passive membrane permeability and blood-brain barrier penetration potential. While direct comparative experimental data is unavailable, this value is consistent with the structural feature of a large cyclohexylmethyl substituent, which increases hydrophobicity relative to smaller alkyl-substituted analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.628 |
| Comparator Or Baseline | 1-Benzylpiperidin-4-amine (an analog with an aromatic ring): No experimentally measured LogP value found in authoritative sources for direct comparison. The target compound's value is provided as a quantitative baseline. |
| Quantified Difference | N/A - Comparator quantitative data not found |
| Conditions | Calculated/Measured physicochemical property |
Why This Matters
For scientific selection, this measured LogP value is essential for predicting the compound's behavior in biological systems and for designing analogs with optimal pharmacokinetic profiles, especially in CNS drug discovery programs where a balance of lipophilicity is key.
- [1] yybyy.com. 1-(环己基甲基)哌啶-4-胺 1-Cyclohexylmethyl-piperidin-4-ylamine CAS号64306-77-0 Physicochemical Properties. View Source
